Cas no 2098074-04-3 (N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine)

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Pyrimidinediamine, N2-(2-aminoethyl)-N4,6-dimethyl-
- N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
- F1912-0273
- starbld0044418
- 2098074-04-3
- AKOS026713359
-
- Inchi: 1S/C8H15N5/c1-6-5-7(10-2)13-8(12-6)11-4-3-9/h5H,3-4,9H2,1-2H3,(H2,10,11,12,13)
- InChI Key: IUJBBNNSVBEBQA-UHFFFAOYSA-N
- SMILES: C1(NCCN)=NC(C)=CC(NC)=N1
Computed Properties
- Exact Mass: 181.13274550g/mol
- Monoisotopic Mass: 181.13274550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.9Ų
- XLogP3: 0.3
Experimental Properties
- Density: 1.198±0.06 g/cm3(Predicted)
- Boiling Point: 385.5±52.0 °C(Predicted)
- pka: 9.23±0.10(Predicted)
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-0273-1g |
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine |
2098074-04-3 | 95%+ | 1g |
$301.0 | 2023-09-06 | |
Life Chemicals | F1912-0273-0.25g |
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine |
2098074-04-3 | 95%+ | 0.25g |
$270.0 | 2023-09-06 | |
Life Chemicals | F1912-0273-2.5g |
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine |
2098074-04-3 | 95%+ | 2.5g |
$658.0 | 2023-09-06 | |
Life Chemicals | F1912-0273-5g |
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine |
2098074-04-3 | 95%+ | 5g |
$994.0 | 2023-09-06 | |
Life Chemicals | F1912-0273-10g |
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine |
2098074-04-3 | 95%+ | 10g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F1912-0273-0.5g |
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine |
2098074-04-3 | 95%+ | 0.5g |
$285.0 | 2023-09-06 |
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine Related Literature
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
Research Brief on N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine (CAS: 2098074-04-3): Recent Advances and Applications
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine (CAS: 2098074-04-3) is a chemically modified pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel small-molecule inhibitors targeting various biological pathways, including kinase signaling and epigenetic regulation. This research brief aims to summarize the latest findings related to this compound, highlighting its structural properties, mechanism of action, and potential clinical relevance.
Structural analysis of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine reveals a unique scaffold that allows for versatile interactions with biological targets. The presence of both aminoethyl and dimethylpyrimidine moieties enables hydrogen bonding and hydrophobic interactions, making it an attractive candidate for drug design. Recent computational and experimental studies have demonstrated its binding affinity for specific protein targets, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are implicated in cancer and neurodegenerative diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine and evaluated their inhibitory activity against HDAC isoforms. The lead compound exhibited nanomolar potency against HDAC6, a key player in protein aggregation disorders like Alzheimer's disease. These findings suggest that further optimization of this scaffold could yield clinically viable HDAC inhibitors with improved selectivity and pharmacokinetic properties.
Another notable application of this compound lies in its role as a building block for PROTAC (Proteolysis Targeting Chimera) molecules. A recent preprint on bioRxiv described the incorporation of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine into a heterobifunctional degrader targeting BRD4, an epigenetic reader protein. The resulting molecule demonstrated enhanced proteasomal degradation of BRD4 in vitro, opening new avenues for the development of targeted cancer therapies.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from this scaffold. Issues such as metabolic stability, oral bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advances in cryo-EM and AI-driven drug design may accelerate the optimization process, as evidenced by a Nature Communications paper that utilized molecular dynamics simulations to predict the binding modes of related pyrimidine derivatives.
In conclusion, N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine (CAS: 2098074-04-3) represents a versatile chemical scaffold with broad potential in drug discovery. Its applications span from epigenetic modulation to targeted protein degradation, reflecting the growing interest in multifunctional small molecules. Future research should focus on addressing the pharmacological limitations while exploring novel therapeutic indications for this promising compound.
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